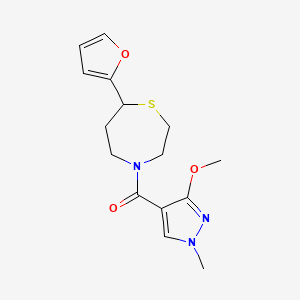

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

CAS No.: 1790202-96-8

Cat. No.: VC4557689

Molecular Formula: C15H19N3O3S

Molecular Weight: 321.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1790202-96-8 |

|---|---|

| Molecular Formula | C15H19N3O3S |

| Molecular Weight | 321.4 |

| IUPAC Name | [7-(furan-2-yl)-1,4-thiazepan-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |

| Standard InChI | InChI=1S/C15H19N3O3S/c1-17-10-11(14(16-17)20-2)15(19)18-6-5-13(22-9-7-18)12-4-3-8-21-12/h3-4,8,10,13H,5-7,9H2,1-2H3 |

| Standard InChI Key | RLRCEZJNXBMKNJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CO3 |

Introduction

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic heterocyclic compound. It features a thiazepane ring, which is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms, and is linked to a pyrazole ring through a methanone group. The presence of furan and pyrazole moieties suggests potential applications in medicinal chemistry due to their roles in various biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions often require specific catalysts and conditions to optimize yield and selectivity. The introduction of the furan group can be achieved through electrophilic aromatic substitution or by using furan derivatives that react with the thiazepane ring.

Potential Applications

Given its complex structure and the presence of biologically active moieties, this compound may have potential applications in medicinal chemistry. The furan and pyrazole rings are known for their roles in various biological systems, suggesting possible uses in drug development .

Spectroscopic Analysis

The molecular structure of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone can be analyzed using various spectroscopic techniques such as FTIR, MS, and NMR. These methods help elucidate the compound's structure and confirm its chemical identity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume